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molecular formula C9H6N2O3 B578853 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid CAS No. 19181-77-2

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

Cat. No. B578853
M. Wt: 190.158
InChI Key: YMZRVSIMAIQEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637532B2

Procedure details

4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (5.0 g, 26.3 mmol) was treated with a solution of sulfuric acid ((1.2 equivalents) in anhydrous MeOH (100 mL) under refluxing for 2 days. After cooling to rt, 2N NaOH solution was added to the reaction mixture to adjust pH˜8. After removal of MeOH, methyl ester was collected by filtration, and washing with water and ethyl acetate as pale yellow solid in 94% yield. 1HNMR (in DMSO): 3.84 (s, 3H), 7.42 (t, J=7.6 Hz, 1H), 7.85 (d, J=6.9 Hz, 1H), 8.16 (s, 1H), 8.20 (d, J=7.8 Hz, 1H). Mass: M+H+: 205.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[C:7]([C:12]([OH:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][NH:3]1.S(=O)(=O)(O)O.[OH-].[Na+].[CH3:22]O>>[O:1]=[C:2]1[C:11]2[C:6](=[C:7]([C:12]([O:14][CH3:22])=[O:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][NH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C1NC=NC2=C(C=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
After removal of MeOH, methyl ester
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washing with water and ethyl acetate as pale yellow solid in 94% yield

Outcomes

Product
Name
Type
Smiles
O=C1NC=NC2=C(C=CC=C12)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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